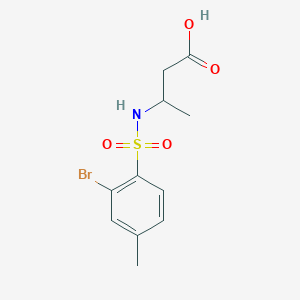![molecular formula C13H14N2O4S2 B15318648 Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- CAS No. 92386-68-0](/img/structure/B15318648.png)
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol to obtain a white crystalline solid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: The parent compound without the additional functional groups.
N-(4-Aminophenyl)benzenesulfonamide: Similar structure but lacks the methyl group.
4-Methylbenzenesulfonamide: Lacks the aminophenyl group.
Uniqueness
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminophenyl and methyl groups enhances its ability to interact with biological targets, making it a more potent inhibitor compared to its simpler analogs .
Propiedades
Número CAS |
92386-68-0 |
|---|---|
Fórmula molecular |
C13H14N2O4S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S2/c1-10-2-6-13(7-3-10)21(18,19)15-11-4-8-12(9-5-11)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Clave InChI |
PIDIMIVLSCDEIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)


![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)


![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)

![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)


